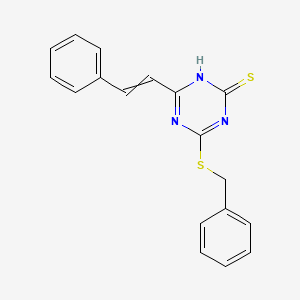
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylsulfanyl group and a phenylethenyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the use of the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, benzyltriphenylphosphonium chloride and 9-anthraldehyde react in the presence of sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the benzylsulfanyl or phenylethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
Scientific Research Applications
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group with 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione and is used in similar synthetic applications.
2-Phenylethenylimidazole: Another compound with a phenylethenyl group, used in biological and chemical research.
Uniqueness
This compound is unique due to the presence of both benzylsulfanyl and phenylethenyl groups attached to a triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111697-95-1 |
|---|---|
Molecular Formula |
C18H15N3S2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-(2-phenylethenyl)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C18H15N3S2/c22-17-19-16(12-11-14-7-3-1-4-8-14)20-18(21-17)23-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,21,22) |
InChI Key |
MSDQHMQUAXTXET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)NC(=N2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















